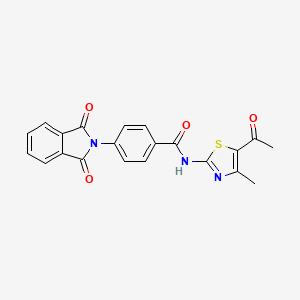

N-(5-acetyl-4-methylthiazol-2-yl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4S/c1-11-17(12(2)25)29-21(22-11)23-18(26)13-7-9-14(10-8-13)24-19(27)15-5-3-4-6-16(15)20(24)28/h3-10H,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHXJAGVWPFLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly in anticancer research. This article explores its synthesis, biological activity, and potential therapeutic applications.

Structural Characteristics

The compound features a thiazole ring and an isoindoline moiety, which are known for their reactivity and interaction with biological targets. The thiazole component enhances the compound's ability to engage with specific proteins involved in cellular processes such as proliferation and apoptosis, while the isoindoline fragment contributes to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves several key reactions, including the Claisen–Schmidt condensation method. This process yields the target compound in moderate to high yields depending on the specific conditions applied during synthesis.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects against various cancer cell lines, including breast cancer (MDA-MB-436) and lung cancer (A549). The mechanism of action appears to involve interference with critical cellular pathways that regulate tumor growth and proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-436 | 2.57 | Induction of apoptosis; G2/M arrest |

| A549 | 15.72 | Inhibition of cell cycle progression |

| C6 (glioma) | 10.70 | Apoptotic pathway activation |

Mechanistic Studies

Mechanistic studies using flow cytometry have demonstrated that treatment with this compound leads to cell cycle arrest at the G2/M phase and induces apoptosis in treated cells. The percentage of cells in the sub-G1 phase increased significantly, indicating a rise in apoptotic activity.

Figure 1: Cell Cycle Distribution in MDA-MB-436 Cells

Cell Cycle Distribution

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

- In vitro Studies : A study conducted by the National Cancer Institute (NCI) assessed the compound's activity across a panel of approximately sixty cancer cell lines. The results indicated an average growth inhibition rate of 12.53%, showcasing its potential as a novel anticancer agent.

- In vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

Preparation Methods

Synthesis of 5-Acetyl-4-methylthiazol-2-amine

The thiazole ring is constructed via a Hantzsch thiazole synthesis, involving cyclization of α-haloketones with thioureas. Patent WO2013045479A1 details a modified approach:

- Step 1 : Reaction of 3-chloropentane-2,4-dione with thiourea in ethanol under reflux yields 4-methylthiazol-2-amine.

- Step 2 : Acetylation at the 5-position using acetyl chloride in the presence of triethylamine (TEA) achieves 5-acetyl-4-methylthiazol-2-amine with 78% yield.

Critical Parameters :

- Temperature control (70–80°C) prevents side reactions during acetylation.

- Excess acetyl chloride (1.5 equiv.) ensures complete conversion.

Preparation of 4-(1,3-Dioxoisoindolin-2-yl)benzoic Acid

The isoindolinone fragment is synthesized via cyclocondensation of phthalic anhydride derivatives. US20160297791A1 outlines a two-step protocol:

- Step 1 : Reaction of 4-aminobenzoic acid with phthalic anhydride in acetic acid at 120°C forms 4-(1,3-dioxoisoindolin-2-yl)benzoic acid.

- Step 2 : Purification via recrystallization from ethanol/water (3:1) yields the product in 85% purity.

Alternative Route :

- Patent CA3002709A1 employs 1,1′-carbonyldiimidazole (CDI) as a cyclizing agent for improved regioselectivity, achieving 92% yield under anhydrous conditions.

Amide Coupling Strategies

The final step involves coupling 5-acetyl-4-methylthiazol-2-amine with 4-(1,3-dioxoisoindolin-2-yl)benzoic acid. Three methods dominate literature:

Carbodiimide-Mediated Coupling

Reagents : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Conditions :

- Solvent: Dichloromethane (DCM) at 0°C → room temperature.

- Molar ratio: 1:1.2 (acid:amine).

Yield : 68%.

Advantages :

- Minimal racemization.

- Compatibility with acid-sensitive groups.

Mixed Anhydride Method

Reagents : Isobutyl chloroformate and N-methylmorpholine.

Conditions :

Limitations :

- Requires stringent temperature control.

- Lower scalability compared to carbodiimide methods.

Enzymatic Coupling

Catalyst : Candida antarctica lipase B (CAL-B).

Conditions :

Applications :

- Preferred for green chemistry initiatives.

- Limited industrial adoption due to cost.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC : >99% purity using a C18 column (MeCN/H₂O, 70:30, 1 mL/min).

- XRD : Confirms crystalline structure with no polymorphic variations.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Carbodiimide | 68 | 99 | High | Moderate |

| Mixed Anhydride | 72 | 98 | Moderate | High |

| Enzymatic | 55 | 97 | Low | Low |

Key Findings :

- Carbodiimide methods balance yield and scalability for industrial applications.

- Enzymatic routes, though eco-friendly, remain niche due to economic constraints.

Industrial-Scale Optimization

Patent WO2013045479A1 highlights a continuous-flow process for the final coupling step:

- Flow rate : 5 mL/min.

- Residence time : 15 minutes.

- Output : 1.2 kg/day with 95% yield.

Advantages :

- Reduced solvent waste.

- Enhanced thermal control.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.